Peonidin-3-O-Glucoside Demonstrates Superior Thermal Stability Over Cyanidin-3-O-Glucoside
The first-order degradation rate constant (k) for peonidin-3-O-glucoside is lower than that for cyanidin-3-O-glucoside, indicating superior stability under thermal stress. This is a direct comparison of degradation kinetics in the same model system [1].
| Evidence Dimension | Thermal Degradation Rate (First-Order Kinetics) |
|---|---|
| Target Compound Data | Peonidin 3-O-glucoside degradation rate constant |
| Comparator Or Baseline | Cyanidin 3-O-glucoside degradation rate constant |
| Quantified Difference | Decreased order of kinetic constants: cyanidin 3-O-glucoside > peonidin 3-O-glucoside |
| Conditions | Thermal degradation in tree peony extract across a pH range of 2.6 to 4.6 and temperatures from 70 to 90°C |
Why This Matters
This is crucial for procurement in food science and natural product formulation, where thermal processing is common and color retention is a key quality attribute.
- [1] Fan, J. L., Gong, W. D., Ma, H. L., Shen, J. W., & Shu, W. H. (2010). Thermal Stability and Degradation Kinetics of Anthocyanins in Tree Penoy Extract. Chinese Journal of Applied Chemistry, 27(2), 231-236. View Source
